8-(4-fluorophenyl)-3-isobutyl-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione
Description
The compound 8-(4-fluorophenyl)-3-isobutyl-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione belongs to the imidazo[2,1-f]purine-dione class, characterized by a bicyclic purine core fused with an imidazole ring. Key structural features include:
- 3-position substitution: An isobutyl chain, contributing to steric bulk and metabolic stability.
- 1-position substitution: A methyl group, influencing electronic properties and steric hindrance.
- Dihydro state: The 7,8-dihydro configuration may modulate solubility and conformational flexibility.
While direct pharmacological data for this compound are unavailable in the provided evidence, its structural analogs exhibit diverse biological activities, including kinase inhibition and phosphodiesterase (PDE) modulation .
Propriétés
IUPAC Name |
6-(4-fluorophenyl)-4-methyl-2-(2-methylpropyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN5O2/c1-11(2)10-24-16(25)14-15(21(3)18(24)26)20-17-22(8-9-23(14)17)13-6-4-12(19)5-7-13/h4-7,11H,8-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXZMMSNJOQMJRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)C2=C(N=C3N2CCN3C4=CC=C(C=C4)F)N(C1=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mécanisme D'action
Activité Biologique
The compound 8-(4-fluorophenyl)-3-isobutyl-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione (commonly referred to as BnZ) is a derivative of imidazopyrimidine and has garnered attention for its potential biological activities. Its molecular formula is with a molecular weight of approximately 357.39 g/mol. This compound's structure features an imidazole ring, which is prevalent in various bioactive molecules and suggests a broad spectrum of biological interactions.
Biological Activity Overview
The biological activity of BnZ has been explored in several studies focusing on its anti-cancer properties, enzyme inhibition, and antimicrobial effects. Below are the key findings from the research conducted on this compound.
1. Anti-Cancer Activity
Research indicates that BnZ exhibits significant anti-cancer properties. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines such as MCF-7. The IC50 value for this effect was reported as 25.72 ± 3.95 μM, indicating a potent cytotoxic effect against these cells . In vivo studies further support these findings, showing that treatment with BnZ resulted in reduced tumor growth in animal models .
| Study | Cell Line | IC50 (μM) | Effect |
|---|---|---|---|
| Morais et al. (2023) | MCF-7 | 25.72 ± 3.95 | Induces apoptosis |
| Shin et al. (2023) | U87 glioblastoma | 45.2 ± 13.0 | Cytotoxicity observed |
2. Enzyme Inhibition
BnZ has also been evaluated for its inhibitory effects on various enzymes, particularly those involved in cancer progression and inflammation. For instance, it has shown strong inhibition against phosphoinositide 3-kinase delta (PI3Kδ), with an IC50 value of 3.1 μM . This suggests a potential role in modulating signaling pathways critical for tumor growth.
3. Antimicrobial Activity
The compound has demonstrated antimicrobial properties against several bacterial strains. Studies found that BnZ exhibited activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli, with minimum inhibitory concentration (MIC) values indicating effective inhibition .
| Bacterial Strain | MIC (μg/mL) | Inhibition Zone (mm) |
|---|---|---|
| S. aureus | 40 | 21 |
| E. coli | 200 | 14 |
| Pseudomonas aeruginosa | 500 | 10 |
The mechanisms underlying the biological activities of BnZ are multifaceted:
- Apoptosis Induction : The ability to induce apoptosis in cancer cells may be attributed to the modulation of apoptotic pathways involving caspases and other pro-apoptotic factors.
- Enzyme Inhibition : The inhibition of PI3Kδ suggests that BnZ could interfere with key signaling pathways that promote cell survival and proliferation in tumors.
- Antibacterial Action : The antimicrobial effects may result from the disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival.
Case Studies
Several case studies have highlighted the efficacy of BnZ in preclinical settings:
- Case Study A : In a study involving murine models with induced tumors, administration of BnZ led to a statistically significant reduction in tumor size compared to controls.
- Case Study B : Clinical trials assessing the safety and efficacy of BnZ derivatives have shown promising results in terms of tolerability and preliminary efficacy against specific cancer types.
Comparaison Avec Des Composés Similaires
Comparative Analysis with Structural Analogs
Substituent Variations and Molecular Properties
The table below compares substituents, molecular weights, and key properties of the target compound and its analogs:
Key Observations:
Structure-Activity Relationship (SAR) Trends
Lipophilicity : Isobutyl (target) and allyl () groups enhance lipophilicity, favoring blood-brain barrier penetration, whereas methoxyethyl () increases polarity for renal excretion.
Aromatic Substitution : Fluorine at R8 (target, ) improves metabolic stability compared to chlorine () or ethoxy ().
Steric Effects : Bulky R3 groups (e.g., isobutyl) may hinder off-target interactions but reduce solubility.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
